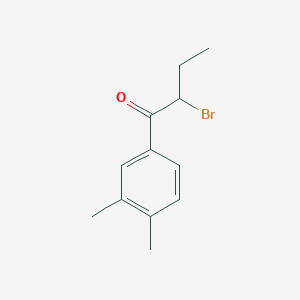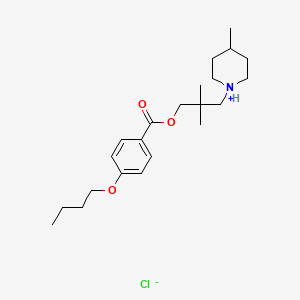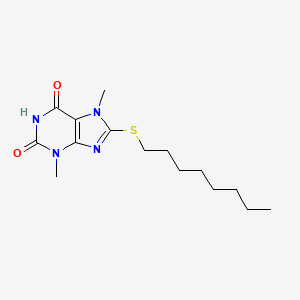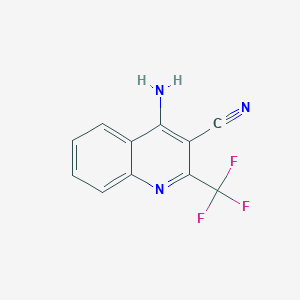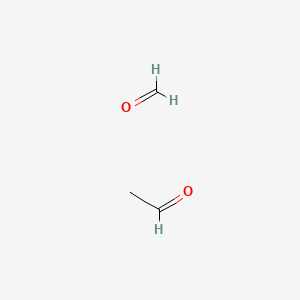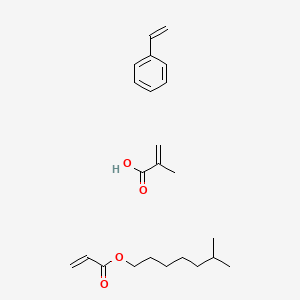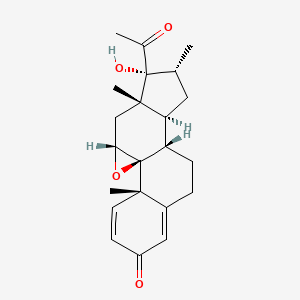![molecular formula C24H18ClS2.F6P<br>C24H18ClF6PS2 B13764744 [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) CAS No. 68156-11-6](/img/structure/B13764744.png)
[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-): is a complex organic compound that belongs to the class of sulfonium salts. It is characterized by the presence of a sulfonium cation, which is stabilized by a hexafluorophosphate anion. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) typically involves the reaction of diphenyl sulfide with chlorobenzene in the presence of a strong acid, such as trifluoromethanesulfonic acid. The reaction proceeds through the formation of an intermediate sulfonium ion, which is subsequently stabilized by the addition of hexafluorophosphate anion. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophenol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in studies involving enzyme inhibition and protein modification.
Medicine:
Drug Development: The compound is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) involves the interaction of the sulfonium cation with various molecular targets. The sulfonium group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The hexafluorophosphate anion plays a role in stabilizing the overall structure of the compound, enhancing its reactivity and specificity.
Comparaison Avec Des Composés Similaires
Diphenylsulfonium hexafluorophosphate: Similar in structure but lacks the chlorophenyl group.
Triphenylsulfonium hexafluorophosphate: Contains three phenyl groups instead of the chlorophenyl and thio groups.
Uniqueness:
Structural Features: The presence of the chlorophenyl and thio groups in [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) imparts unique reactivity and stability compared to its analogs.
Reactivity: The compound exhibits distinct reactivity patterns, making it suitable for specific applications in catalysis and synthesis.
Propriétés
Numéro CAS |
68156-11-6 |
|---|---|
Formule moléculaire |
C24H18ClS2.F6P C24H18ClF6PS2 |
Poids moléculaire |
550.9 g/mol |
Nom IUPAC |
[2-(2-chlorophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluorophosphate |
InChI |
InChI=1S/C24H18ClS2.F6P/c25-21-15-7-8-16-22(21)26-23-17-9-10-18-24(23)27(19-11-3-1-4-12-19)20-13-5-2-6-14-20;1-7(2,3,4,5)6/h1-18H;/q+1;-1 |
Clé InChI |
TYARKGONSXUKEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3SC4=CC=CC=C4Cl.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


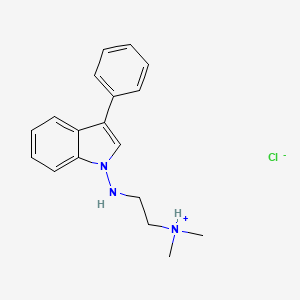
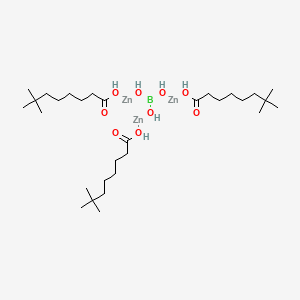
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
